molecular formula C22H21N3O4 B2457297 1-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-N-methylindoline-2-carboxamide CAS No. 1100762-25-1

1-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-N-methylindoline-2-carboxamide

Cat. No.: B2457297
CAS No.: 1100762-25-1
M. Wt: 391.427
InChI Key: NLSXGSQUCPOZCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-N-methylindoline-2-carboxamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This method is favored due to its efficiency and the ability to introduce various substitution patterns.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods would include the use of large-scale reactors and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-N-methylindoline-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-N-methylindoline-2-carboxamide is unique due to its specific substitution pattern and the presence of the N-methylindoline-2-carboxamide group.

Properties

IUPAC Name

1-[4-(1,3-dioxoisoindol-2-yl)butanoyl]-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-23-20(27)18-13-14-7-2-5-10-17(14)25(18)19(26)11-6-12-24-21(28)15-8-3-4-9-16(15)22(24)29/h2-5,7-10,18H,6,11-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSXGSQUCPOZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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